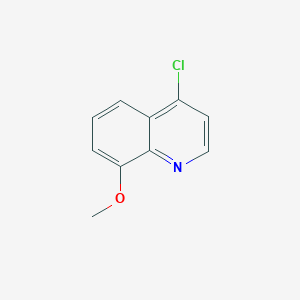

4-Chloro-8-methoxyquinoline

説明

The exact mass of the compound 4-Chloro-8-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-8-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDNBWXXPOMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491470 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16778-21-5 | |

| Record name | 4-Chloro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-8-METHOXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline (CAS: 16778-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-8-methoxyquinoline (CAS No. 16778-21-5), a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic characteristics, synthetic pathways, and chemical reactivity. Emphasis is placed on its application as a versatile intermediate for the synthesis of pharmacologically active molecules, notably as a precursor to CRTh2 (DP2) antagonists.[1] Detailed experimental protocols, data tables, and process diagrams are included to serve as a practical resource for laboratory and development settings.

Physicochemical and Spectroscopic Properties

4-Chloro-8-methoxyquinoline is a solid organic compound belonging to the quinoline family, which is a privileged scaffold in medicinal chemistry.[2] Its structure incorporates a chlorine atom at the 4-position and a methoxy group at the 8-position, features that are significant for its reactivity and utility in drug design.[3]

Physicochemical Data

The fundamental physicochemical properties of 4-Chloro-8-methoxyquinoline are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 16778-21-5 | [1][4][5][6] |

| Molecular Formula | C₁₀H₈ClNO | [1][4][5] |

| Molecular Weight | 193.63 g/mol | [1][4][5][6] |

| IUPAC Name | 4-chloro-8-methoxyquinoline | [4] |

| Appearance | Solid | [5] |

| Melting Point | 83-86 °C | [6] |

| Boiling Point | 299.9 °C at 760 mmHg | [7] |

| SMILES | COC1=CC=CC2=C(C=CN=C21)Cl | [4] |

| InChIKey | LCYDNBWXXPOMQL-UHFFFAOYSA-N | [4][5] |

Spectroscopic Analysis

While specific spectral data from public databases are limited, the structure of 4-Chloro-8-methoxyquinoline allows for the prediction of its key spectroscopic features. Experimental verification is recommended for definitive structural confirmation.

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.8 ppm) corresponding to the protons on the quinoline ring system. A sharp singlet, integrating to three protons, would appear in the upfield region (approx. 3.9-4.1 ppm) for the methoxy (-OCH₃) group.

-

¹³C NMR: The spectrum would display ten unique carbon signals. The signal for the methoxy carbon would be observed around 55-60 ppm. Aromatic carbons would resonate in the 110-150 ppm range. The carbon bearing the chlorine atom (C4) would be significantly influenced by the halogen's electronegativity.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a characteristic molecular ion (M⁺) peak cluster at m/z 193 and 195, with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring (~3050-3100 cm⁻¹), C-O stretching of the methoxy group (~1030-1250 cm⁻¹), C=N stretching of the quinoline ring (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

Synthesis and Reactivity

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the chlorination of a 4-hydroxyquinoline precursor. The resulting 4-chloro group is a versatile handle for further functionalization through nucleophilic substitution reactions.

Synthetic Pathway

The most common and efficient method for synthesizing 4-Chloro-8-methoxyquinoline involves the chlorination of 8-methoxyquinolin-4-one. This precursor can be prepared via methods such as the Gould-Jacobs reaction. The final chlorination step is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-8-methoxyquinoline AldrichCPR 16778-21-5 [sigmaaldrich.com]

- 6. heterocyclics.com [heterocyclics.com]

- 7. 4-chloro-8-methoxyquinoline price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline

This technical guide provides a comprehensive overview of 4-Chloro-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthetic methodologies, and applications, serving as a vital resource for professionals engaged in research and development. Quinoline derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, making them a cornerstone in the design of novel therapeutic agents.[1][2]

Chemical and Physical Properties

4-Chloro-8-methoxyquinoline is a solid, halogenated heterocyclic compound. Its core structure is a quinoline ring substituted with a chloro group at the 4-position and a methoxy group at the 8-position. These substitutions are critical for its utility as a versatile synthetic intermediate.[3] The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | [4] |

| Molecular Weight | 193.63 g/mol | [4] |

| CAS Number | 16778-21-5 | [4] |

| IUPAC Name | 4-chloro-8-methoxyquinoline | [4] |

| Physical Form | Solid | |

| SMILES | COC1=CC=CC2=C(C=CN=C21)Cl | [4] |

| InChI Key | LCYDNBWXXPOMQL-UHFFFAOYSA-N | [4] |

Synthesis of 4-Chloroquinolines

The synthesis of 4-chloroquinoline derivatives is a fundamental process in medicinal chemistry, enabling the creation of scaffolds for potent therapeutic agents.[3] A common and effective strategy involves the construction of a 4-hydroxyquinoline core, often via the Gould-Jacobs reaction, followed by a chlorination step.[1][5]

General Synthetic Workflow

The pathway generally begins with an appropriately substituted aniline, which undergoes condensation with an ester, followed by thermal cyclization to form the quinoline ring system. The resulting 4-hydroxyquinoline is then chlorinated to yield the final product.

Caption: General workflow for the synthesis of 4-chloroquinoline derivatives.

Representative Experimental Protocol: Synthesis of a 4-Chloroquinoline Derivative

The following protocol is a representative example based on the synthesis of analogous compounds like 7-Bromo-4-chloro-8-methylquinoline and illustrates the key steps involved.[5]

Step 1: Condensation of Aniline Derivative

-

In a suitable reaction vessel, combine the substituted aniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0 - 1.2 equivalents).

-

Heat the mixture to approximately 100-120°C for 1-2 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude condensation product can often be used directly in the next step.

Step 2: Thermal Cyclization to form 4-Hydroxyquinoline

-

Heat the crude product from Step 1 in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Maintain the temperature at 240-260°C for 30-60 minutes, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline product.

-

Collect the solid by filtration, wash with the hydrocarbon solvent, and dry.

Step 3: Chlorination to form 4-Chloroquinoline

-

In a well-ventilated fume hood, carefully add the 4-hydroxyquinoline derivative (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring consumption of the starting material by TLC.

-

Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Neutralize the mixture, filter the solid, wash thoroughly with water, and dry to obtain the final 4-chloroquinoline product.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone of modern medicinal chemistry.[3] 4-Chloro-8-methoxyquinoline serves not as an end-product therapeutic itself, but as a crucial building block for synthesizing more complex, biologically active molecules.

-

Anticancer Agents: The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains.[1][3] This makes it a key intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[3] Derivatives have been investigated for their potential to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6]

-

Anti-inflammatory Agents: 4-Chloro-8-methoxyquinoline has been identified as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2 or DP2). This receptor is a key target for treating inflammatory conditions like asthma and allergic rhinitis.[7]

Biological Significance and Signaling Pathways

While 4-Chloro-8-methoxyquinoline is primarily a synthetic intermediate, its derivatives are designed to modulate specific biological pathways implicated in disease. A prominent example is the PI3K/AKT/mTOR pathway, which is one of the most frequently hyperactivated signaling pathways in human cancers, regulating cell growth, proliferation, and survival.[6][8]

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition points.

Derivatives of 4-chloroquinolines are often developed as inhibitors of key kinases within this pathway, such as PI3K, AKT, or mTOR, thereby blocking downstream signals that promote cancer cell growth.[6]

Key Experimental Protocols

To evaluate the biological efficacy of novel compounds derived from 4-Chloro-8-methoxyquinoline, standardized in vitro assays are essential. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][9]

Workflow for In Vitro Cytotoxicity (MTT Assay)

Caption: Standard workflow for an MTT cell viability assay.

Detailed MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound dissolved in Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Phosphate-buffered saline (PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the test compound in growth medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (DMSO).

-

Incubation: Incubate the treated plates for an additional 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Chloro-8-methoxyquinoline is classified with the following hazards.[4]

| Hazard Class | GHS Code | Signal Word | Statement |

| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed[4] |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage[4] |

Standard precautionary measures, such as wearing appropriate personal protective equipment (PPE), should be followed when handling this chemical.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gjbzwzw.com [gjbzwzw.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 4-chloro-8-methoxyquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its structural characteristics, physical and chemical properties, and established methods for its preparation, including detailed experimental protocols. Furthermore, it explores the interaction of quinoline derivatives with key biological signaling pathways.

Molecular Structure and Properties

4-Chloro-8-methoxyquinoline is a substituted quinoline with a chlorine atom at the 4-position and a methoxy group at the 8-position. The quinoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

The structural and physical properties of 4-chloro-8-methoxyquinoline are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-8-methoxyquinoline | [1] |

| CAS Number | 16778-21-5 | [1] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| SMILES | COC1=CC=CC2=C(C=CN=C21)Cl | |

| InChI | InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | [1] |

| InChIKey | LCYDNBWXXPOMQL-UHFFFAOYSA-N | [1] |

| Appearance | Solid | |

| Hazard Classification | Acute toxicity, oral (Harmful if swallowed); Serious eye damage | [1] |

Synthesis of 4-Chloro-8-methoxyquinoline

The primary synthetic strategy for 4-chloro-8-methoxyquinoline involves the chlorination of its precursor, 4-hydroxy-8-methoxyquinoline (also known as 8-methoxyquinolin-4-ol). This precursor is typically synthesized from o-anisidine through well-established named reactions such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis.

A logical workflow for the synthesis is presented below:

Caption: General synthetic workflow for 4-chloro-8-methoxyquinoline.

Synthesis of the Precursor: 4-Hydroxy-8-methoxyquinoline

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines from anilines.[2][3] It involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Step 1: Condensation

-

In a round-bottom flask, combine o-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((2-methoxyphenyl)amino)methylene)malonate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should cause the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate to precipitate.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry.

Step 3: Hydrolysis

-

Suspend the ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to precipitate the 4-hydroxy-8-methoxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried carboxylic acid from Step 3 in a suitable flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxy-8-methoxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

| Reaction Stage | Key Parameters | Typical Yield |

| Condensation | 100-130 °C, 1-2 h | High |

| Cyclization | ~250 °C, 30-60 min | Moderate to High |

| Hydrolysis | Reflux, 1-2 h | High |

| Decarboxylation | 200-250 °C | High |

Modern approaches utilize microwave irradiation to significantly reduce reaction times and often improve yields.[4][5][6]

-

In a microwave-safe vial, combine o-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (3.0 equivalents).

-

Seal the vial and heat the mixture in a microwave reactor to 250 °C for 5-10 minutes.

-

Cool the vial to room temperature, which should induce precipitation of the product.

-

Filter the solid and wash with a cold solvent like acetonitrile to afford the cyclized ester, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

-

Proceed with hydrolysis and decarboxylation as described in the classical method.

| Reaction Stage | Key Parameters | Typical Yield |

| Condensation & Cyclization | 250 °C, 5-10 min (Microwave) | 40-60%[4] |

Chlorination of 4-Hydroxy-8-methoxyquinoline

The final step in the synthesis is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-hydroxy-8-methoxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude 4-chloro-8-methoxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

| Reaction Stage | Reagents | Key Parameters | Typical Yield |

| Chlorination | POCl₃ | Reflux (110 °C), 2-4 h | 70-90% |

Biological Relevance: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have garnered significant interest in oncology for their potential to inhibit critical cell signaling pathways that are often dysregulated in cancer.[7][8] One such crucial pathway is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a hallmark of many human cancers.[3]

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This leads to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.

Caption: PI3K/Akt/mTOR pathway and potential inhibition by quinoline derivatives.

Certain quinoline-based compounds have been developed as inhibitors of this pathway, often targeting the ATP-binding site of kinases like PI3K and mTOR.[7] By blocking the activity of these key enzymes, these quinoline derivatives can effectively halt the downstream signaling cascade, leading to the suppression of cancer cell growth and proliferation. While the direct action of 4-chloro-8-methoxyquinoline on this pathway is not extensively documented, its structural motif is present in more complex molecules that are known to be active. This makes it a valuable scaffold for the development of novel targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-8-methoxyquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-8-methoxyquinoline, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for 4-Chloro-8-methoxyquinoline is summarized in the tables below. It is important to note that where experimental data is not publicly available, predicted values from validated computational models are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.75 | Doublet | H-2 |

| 7.45 | Doublet | H-3 |

| 7.55 | Triplet | H-6 |

| 7.05 | Doublet | H-5 |

| 7.00 | Doublet | H-7 |

| 4.05 | Singlet | -OCH₃ |

Predicted using online NMR prediction tools. Actual experimental values may vary.

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | C-8 |

| 150.0 | C-2 |

| 142.0 | C-4 |

| 140.0 | C-8a |

| 127.0 | C-6 |

| 122.0 | C-3 |

| 120.0 | C-4a |

| 110.0 | C-5 |

| 108.0 | C-7 |

| 56.0 | -OCH₃ |

Predicted using online NMR prediction tools. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for 4-Chloro-8-methoxyquinoline based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | -OCH₃ |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1275-1200 | C-O Stretch | Aryl Ether |

| 850-550 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | - |

| Molecular Weight | 193.63 g/mol | PubChem[1] |

| Exact Mass | 193.0294416 Da | PubChem[1] |

| Predicted [M+H]⁺ | 194.03671 m/z | PubChemLite[2] |

| Predicted [M+Na]⁺ | 216.01865 m/z | PubChemLite[2] |

Expected Fragmentation: Under electron ionization (EI), the fragmentation of 4-Chloro-8-methoxyquinoline is expected to proceed through pathways common to substituted quinolines. Key fragmentation would likely involve the loss of a methyl group (-CH₃) from the methoxy substituent, followed by the loss of carbon monoxide (-CO).[3][4] Cleavage of the chlorine atom is also a possible fragmentation pathway.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 4-Chloro-8-methoxyquinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).[5] The sample should be free of particulate matter.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique) :

-

Grind 1-2 mg of 4-Chloro-8-methoxyquinoline with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[1]

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.[6][7][8]

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[7][8]

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9] Further dilution may be required depending on the ionization technique and instrument sensitivity.

-

Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for soft ionization or electron ionization (EI) for fragmentation analysis.[10]

-

Data Acquisition (ESI) :

-

Infuse the sample solution directly into the ESI source.

-

Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire data over a relevant mass-to-charge (m/z) range.

-

-

Data Acquisition (EI) :

-

Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

-

Use a standard electron energy of 70 eV to induce ionization and fragmentation.[10]

-

Acquire data over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-chloro-8-methoxyquinoline (C10H8ClNO) [pubchemlite.lcsb.uni.lu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. mse.washington.edu [mse.washington.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

The Biological Frontier of 4-Chloro-8-methoxyquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 4-chloro-8-methoxyquinoline derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore, and the specific substitution pattern of a chloro group at the 4-position and a methoxy group at the 8-position imparts unique physicochemical properties that translate into a diverse range of biological activities. This document provides a comprehensive overview of their synthesis, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.

Synthesis of 4-Chloro-8-methoxyquinoline Derivatives

The primary synthetic route to biologically active derivatives often involves the nucleophilic substitution of the chlorine atom at the 4-position of the 4-chloro-8-methoxyquinoline core. A prominent example is the synthesis of 4-anilino-8-methoxyquinoline derivatives, which have shown promising antitumor activities. The general synthetic scheme involves the reaction of 4-chloro-8-methoxyquinoline with various aniline derivatives.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of 4-anilino-8-methoxyquinoline derivatives against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activities of a series of synthesized 4-anilino-8-methoxyquinoline compounds were evaluated against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1]

| Compound ID | R-Group (Substituent on Aniline Ring) | IC50 (μM) vs. HeLa | IC50 (μM) vs. BGC-823 |

| 2a | H | > 50 | 38.45 |

| 2b | 4-F | 39.14 | 29.36 |

| 2c | 4-Cl | 28.32 | 15.19 |

| 2d | 4-Br | 35.28 | 27.14 |

| 2e | 3,4-diCl | 20.15 | 11.32 |

| 2f | 3-Cl, 4-F | 29.87 | 18.73 |

| 2g | 4-CH3 | 41.23 | 30.15 |

| 2h | 4-OCH3 | > 50 | 42.18 |

| 2i | 4-isopropyl | 7.15 | 4.65 |

| Gefitinib (Control) | - | 17.12 | 19.27 |

Data sourced from a study on the synthesis and anti-tumor activities of 4-anilinoquinoline derivatives.[1]

Antimicrobial Activity

While the primary focus of recent research on 4-chloro-8-methoxyquinoline derivatives has been on their anticancer properties, the broader class of quinoline compounds is well-known for its antimicrobial effects. Data on the specific 4-chloro-8-methoxyquinoline scaffold is limited; however, studies on structurally related 7-methoxyquinoline and 8-hydroxyquinoline derivatives provide strong evidence for their potential as antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.

Indicative Antimicrobial Data from Related Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 7-methoxyquinoline-4-amino-benzenesulfonamide derivatives against various microbial strains, illustrating the antimicrobial potential within this class of compounds.[2]

| Compound ID | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. C. albicans |

| 3c | 62.50 | 125 | 125 | 250 | 125 |

| 3d | 31.25 | 125 | 125 | 250 | 62.50 |

| 3l | 7.81 | 125 | 125 | 250 | 31.25 |

| Ampicillin (Control) | 125 | >500 | 250 | 125 | - |

| Clotrimazole (Control) | - | - | - | - | 125 |

Data is for 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives and is intended to be illustrative of the potential of the broader methoxyquinoline class.[2]

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-8-methoxyquinoline Derivatives

This protocol describes the nucleophilic substitution reaction to synthesize 4-anilino-8-methoxyquinoline derivatives from 4-chloro-8-methoxyquinoline.[1]

-

A mixture of 4-chloro-8-methoxyquinoline (1 equivalent) and the appropriate aniline derivative (1.2 equivalents) is prepared.

-

The reaction mixture is heated to reflux in a suitable solvent (e.g., ethanol) for a specified period (typically 4-8 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent to yield the desired 4-anilino-8-methoxyquinoline derivative.

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, BGC-823) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: The test compounds (4-anilino-8-methoxyquinoline derivatives) are dissolved in DMSO and then serially diluted in the cell culture medium. The cells are treated with various concentrations of the compounds. A vehicle control (DMSO) and a positive control (e.g., gefitinib) are also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[3]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[4]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Proposed Mechanism of Action in Cancer

The anticancer activity of 4-anilino-8-methoxyquinoline derivatives is suggested to be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[5] By inhibiting EGFR, these quinoline derivatives can block these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion and Future Directions

4-Chloro-8-methoxyquinoline derivatives represent a promising scaffold for the development of novel therapeutic agents. The 4-anilino substituted analogs have demonstrated significant in vitro anticancer activity, with some compounds exhibiting greater potency than the established drug gefitinib against certain cell lines.[1] The proposed mechanism of action through EGFR inhibition provides a solid foundation for further optimization and drug design.

While the antimicrobial potential of this specific scaffold remains to be fully elucidated, the known activities of related quinoline compounds suggest that this is a fruitful area for future investigation. Further studies should focus on:

-

Expanding the evaluation of anticancer activity to a broader panel of cancer cell lines.

-

Conducting in vivo studies to assess the efficacy and safety of the most potent compounds.

-

Synthesizing and screening 4-chloro-8-methoxyquinoline derivatives for their antimicrobial activity against a wide range of pathogens.

-

Elucidating the precise molecular targets and mechanisms of action for both the anticancer and any potential antimicrobial activities.

The versatility of the 4-chloro-8-methoxyquinoline core provides a valuable platform for medicinal chemists to explore and develop new and effective treatments for cancer and infectious diseases.

References

- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-8-methoxyquinoline: A Comprehensive Technical Guide for Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-8-methoxyquinoline is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and an electron-donating methoxy group at the 8-position, renders it a versatile precursor for a diverse array of functionalized quinoline derivatives. This technical guide provides an in-depth overview of 4-chloro-8-methoxyquinoline as a synthetic intermediate, focusing on its synthesis, key reactions, and applications in the development of pharmacologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in a laboratory setting.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The functionalization of the quinoline ring is crucial for modulating its pharmacological profile. 4-Chloro-8-methoxyquinoline serves as a key intermediate, enabling the introduction of various substituents at the 4-position through common and robust chemical transformations. The methoxy group at the 8-position can also influence the molecule's electronic properties and biological interactions. This guide will explore the synthetic utility of this important intermediate.

Synthesis of 4-Chloro-8-methoxyquinoline

The preparation of 4-chloro-8-methoxyquinoline typically involves a multi-step synthesis commencing from readily available starting materials. A common route involves the cyclization of an appropriately substituted aniline derivative to form the quinolin-4-one core, followed by chlorination.

Synthetic Workflow

A representative synthetic pathway to 4-chloro-8-methoxyquinoline is depicted below. The process generally starts with a Gould-Jacobs reaction or a similar cyclization method to construct the quinoline ring system, followed by a chlorination step.

Caption: General synthetic workflow for 4-Chloro-8-methoxyquinoline.

Experimental Protocol: Synthesis of 4-Chloro-8-methoxyquinoline

This protocol is a generalized procedure based on established methodologies for analogous compounds.

Step 1: Synthesis of Diethyl ((2-methoxyphenyl)amino)methylene)malonate

-

In a round-bottom flask, combine 2-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture at 100-120°C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, remove the ethanol byproduct under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Synthesis of 8-Methoxyquinolin-4-ol

-

Add the crude diethyl ((2-methoxyphenyl)amino)methylene)malonate to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250°C for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to afford 8-methoxyquinolin-4-ol.

Step 3: Synthesis of 4-Chloro-8-methoxyquinoline

-

To a flask containing 8-methoxyquinolin-4-ol (1.0 equivalent), cautiously add phosphorus oxychloride (POCl₃) (3-5 equivalents).

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours in a well-ventilated fume hood.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to obtain crude 4-chloro-8-methoxyquinoline.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Key Reactions of 4-Chloro-8-methoxyquinoline

The reactivity of 4-chloro-8-methoxyquinoline is dominated by the susceptibility of the C4-position to nucleophilic attack, allowing for the displacement of the chloride leaving group. This enables two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing effect of the quinoline nitrogen atom makes the C4-position electron-deficient and thus prone to attack by nucleophiles.[3] This is a widely used method to introduce nitrogen, oxygen, and sulfur-containing functional groups.

Caption: General mechanism of nucleophilic aromatic substitution (SₙAr).

3.1.1. Synthesis of 4-Amino-8-methoxyquinoline Derivatives

The reaction with amines is one of the most important transformations of 4-chloro-8-methoxyquinoline, leading to 4-aminoquinoline derivatives, a class of compounds with significant biological activity, including antimalarial and anticancer properties.[4]

Experimental Protocol: General Procedure for Amination [4]

-

In a round-bottom flask, dissolve 4-chloro-8-methoxyquinoline (1.0 equivalent) in a suitable solvent such as isopropanol or ethanol.

-

Add the desired primary or secondary amine (1.2-2.0 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC. For anilines, the reaction may take around 5 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration and wash with a cold solvent.

-

If no precipitate is observed, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Table 1: Synthesis of 4-Amino-8-methoxyquinoline Derivatives via SNAr

| Nucleophile | Reaction Conditions | Product | Yield (%) | m.p. (°C) | Reference |

| Butylamine | Neat, reflux | N-Butyl-8-methoxyquinolin-4-amine | Not specified | Not specified | [4] |

| Ethane-1,2-diamine | 130°C, 7h | N1-(8-Methoxyquinolin-4-yl)ethane-1,2-diamine | Not specified | Not specified | [4] |

| N,N-Dimethylethane-1,2-diamine | 120-130°C, 6-8h | N'-(8-Methoxyquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | Not specified | Not specified | [4] |

| Various Amines | Isopropanol, reflux | Various 4-amino derivatives | High | Not specified | [5] |

Suzuki-Miyaura Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[6][7][8] This reaction allows for the introduction of aryl or vinyl substituents at the 4-position of the quinoline ring by coupling 4-chloro-8-methoxyquinoline with an appropriate boronic acid or boronate ester.[9][10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11]

-

To a reaction vessel, add 4-chloro-8-methoxyquinoline (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., DMF/EtOH, Toluene/H₂O, or Dioxane/H₂O).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

-

After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 2: Synthesis of 4-Aryl-8-methoxyquinoline Derivatives via Suzuki Coupling

| Arylboronic Acid | Catalyst / Base / Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene, EtOH, H₂O | 8-Methoxy-4-phenylquinoline | High | [9][10] |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) / K₂CO₃ / Dioxane, H₂O | 8-Methoxy-4-(4-methoxyphenyl)quinoline | Good to Excellent | [9][10] |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ / Dioxane, H₂O | 8-Methoxy-4-(thiophen-3-yl)quinoline | Good | [9][10] |

Characterization Data

The structural elucidation of derivatives synthesized from 4-chloro-8-methoxyquinoline relies on standard analytical techniques.

Table 3: Representative Characterization Data for 4-Substituted-8-methoxyquinoline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | Reference |

| 4-Chloro-2-(3-methoxyphenyl)quinoline | C₁₆H₁₂ClNO | 270.07 | 3.93 (s, 3H), 7.03 (dd, 1H), 7.44 (t, 1H), 7.60-7.68 (m, 2H), 7.72-7.80 (m, 2H), 7.96 (s, 1H), 8.21 (dd, 2H) | [12] |

| 1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl)urea | C₂₀H₁₈N₄O | 342.39 | 3.07 (t, 2H), 3.70 (dd, 2H), 4.95 (t, 1H), 7.07-7.66 (m, 7H), 8.08 (brs, 1H), 8.12 (dd, 1H), 8.56 (dd, 1H), 8.69 (dd, 1H), 8.92 (s, 1H) | [13] |

Note: NMR data can vary slightly based on solvent and instrument.

Applications in Drug Discovery and Development

Derivatives of 4-chloro-8-methoxyquinoline are of significant interest in medicinal chemistry. The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs like chloroquine. By modifying the substituents at the 4- and 8-positions, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds. For example, various 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[4] Furthermore, the 8-methoxyquinoline moiety itself has been shown to possess antibacterial and antifungal properties.[14]

Conclusion

4-Chloro-8-methoxyquinoline is a valuable and versatile synthetic intermediate that provides a gateway to a wide range of substituted quinoline derivatives. The ease of its functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. The detailed protocols and data presented in this guide are intended to support the efficient and effective use of this compound in the synthesis of novel molecules with potential therapeutic applications.

References

- 1. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 2. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-8-methoxyquinoline. While specific historical discovery details for this particular molecule are not extensively documented in publicly available literature, this paper compiles its known chemical and physical properties, outlines a plausible synthetic pathway based on established quinoline chemistry, and discusses the broader historical and biological context of related quinoline derivatives. The information is presented to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

4-Chloro-8-methoxyquinoline is a solid organic compound.[1] Its key chemical and physical properties, compiled from various sources, are summarized in the table below for easy reference.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

| CAS Number | 16778-21-5 | [2] |

| Appearance | Solid | [1] |

| IUPAC Name | 4-chloro-8-methoxyquinoline | [2] |

| Synonyms | 8-Methoxy-4-chloro quinoline | [2] |

| InChIKey | LCYDNBWXXPOMQL-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=CC2=C(C=CN=C21)Cl | [1] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [2] |

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Experimental Protocols (Hypothetical)

The following protocols are based on established methods for O-methylation of hydroxyquinolines and chlorination of 4-hydroxyquinolines.[4][5]

Step 1: Synthesis of 8-Methoxyquinolin-4-ol from 8-Hydroxyquinolin-4-ol (O-Methylation)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinolin-4-ol (1 equivalent) in acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution, followed by the dropwise addition of dimethyl sulfate (1.1-1.5 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 8-methoxyquinolin-4-ol by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

Step 2: Synthesis of 4-Chloro-8-methoxyquinoline from 8-Methoxyquinolin-4-ol (Chlorination)

-

Reaction Setup: In a well-ventilated fume hood, carefully add 8-methoxyquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate out of the solution.

-

Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The crude 4-Chloro-8-methoxyquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

The overall synthetic workflow, from starting materials to the final product, can be visualized as follows:

Historical Context

The specific discovery and initial synthesis of 4-Chloro-8-methoxyquinoline are not well-documented in the readily accessible scientific literature. However, the broader family of quinoline compounds has a rich history in medicinal chemistry, dating back to the isolation of quinine from the bark of the Cinchona tree in the 19th century. Quinine was the first effective treatment for malaria and its structure served as a blueprint for the development of synthetic antimalarial drugs.

The 20th century saw a surge in research into synthetic quinoline derivatives, leading to the development of important drugs such as chloroquine, a 4-aminoquinoline, which became a cornerstone of malaria treatment for many years. It is plausible that 4-Chloro-8-methoxyquinoline was first synthesized during this period of extensive exploration of the quinoline scaffold as a potential pharmacophore. Today, it is commercially available from various chemical suppliers, suggesting its use as a research chemical or a building block in the synthesis of more complex molecules.[1]

Biological and Pharmacological Context

The specific biological activity of 4-Chloro-8-methoxyquinoline has not been extensively studied or reported. However, the biological profiles of structurally related compounds can provide insights into its potential areas of interest for researchers.

-

8-Methoxyquinoline Derivatives: The 8-methoxyquinoline scaffold is found in various compounds with reported biological activities. For instance, some 8-methoxyquinoline derivatives have been investigated for their antimicrobial and anticancer properties.[6][7] The methoxy group at the 8-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

-

4-Chloroquinoline Derivatives: The 4-chloroquinoline moiety is a key feature of the antimalarial drug chloroquine and its analogues. The chlorine atom at the 4-position is crucial for the activity of these compounds, as it facilitates nucleophilic displacement by amines to form the final active drugs.

-

Potential as a Synthetic Intermediate: Given its structure, 4-Chloro-8-methoxyquinoline is a valuable intermediate for the synthesis of a variety of substituted quinolines. The chlorine atom at the 4-position is a good leaving group, allowing for the introduction of various functional groups through nucleophilic aromatic substitution reactions. This makes it a useful building block for creating libraries of compounds for drug discovery screening.

A noteworthy, albeit indirect, link to a biological pathway comes from a study on a complex synthetic indole derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which was shown to exhibit cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[7] It is important to emphasize that this activity is attributed to the entire complex molecule, and it cannot be directly extrapolated that 4-Chloro-8-methoxyquinoline itself would have the same effect. However, it highlights the potential of the 2-chloro-8-methoxyquinoline scaffold in the design of kinase inhibitors.

Due to the lack of specific data on the direct biological targets and mechanism of action of 4-Chloro-8-methoxyquinoline, a signaling pathway diagram cannot be provided, as it would be speculative.

Conclusion

4-Chloro-8-methoxyquinoline is a halogenated quinoline derivative with well-defined chemical and physical properties. While its specific history of discovery is not prominent in the literature, its synthesis can be reliably achieved through established methods in quinoline chemistry. The biological activity of this particular compound remains largely unexplored. However, based on the known pharmacology of related quinoline derivatives, it holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Its primary current role appears to be that of a versatile chemical intermediate for the synthesis of more complex molecules for research and drug discovery endeavors. Further investigation is warranted to fully elucidate the biological profile and potential applications of 4-Chloro-8-methoxyquinoline.

References

- 1. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-8-methoxyquinoline in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its diverse derivatives, 4-Chloro-8-methoxyquinoline has emerged as a significant precursor for the synthesis of novel compounds with potent anticancer activity. This technical guide provides an in-depth overview of 4-Chloro-8-methoxyquinoline, focusing on its role as a key intermediate in the development of anticancer agents. We will explore the synthesis of its derivatives, their mechanisms of action, and their effects on critical signaling pathways implicated in cancer progression. This document summarizes quantitative data on the biological activity of these compounds and provides detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers and drug development professionals with a comprehensive resource for advancing cancer research in this area.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic strategies. Heterocyclic compounds, particularly those containing the quinoline nucleus, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer properties. 4-Chloro-8-methoxyquinoline serves as a versatile starting material for the synthesis of a variety of substituted quinoline derivatives. The strategic placement of the chloro group at the 4-position and the methoxy group at the 8-position provides reactive sites for molecular modifications, enabling the generation of libraries of compounds for anticancer screening.

Research has demonstrated that derivatives of 4-Chloro-8-methoxyquinoline can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt/mTOR and EGFR pathways. This guide will delve into the specifics of these interactions and the therapeutic potential of these compounds.

Synthesis of 4-Chloro-8-methoxyquinoline Derivatives

The synthesis of anticancer agents from 4-Chloro-8-methoxyquinoline typically involves nucleophilic aromatic substitution at the C4-position. The chlorine atom serves as a good leaving group, allowing for the introduction of various amine-containing moieties to generate 4-aminoquinoline derivatives.

A general synthetic scheme for the preparation of 4-anilino-8-methoxyquinoline derivatives is presented below:

Mechanism of Action and Targeted Signaling Pathways

Derivatives of 4-Chloro-8-methoxyquinoline have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and migration.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[1] Its aberrant activation is a common feature in many types of cancer.[2][3] Certain derivatives of 4-Chloro-8-methoxyquinoline have been identified as potent inhibitors of this pathway.[2] For instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound synthesized based on the core structure of neocryptolepine, has demonstrated significant cytotoxicity in colorectal cancer cells by modulating the PI3K/Akt/mTOR signaling pathway.[2] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.[2]

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[4] Overexpression or mutation of EGFR is frequently observed in various cancers, making it an attractive target for anticancer therapies.[4] Several 4-anilinoquinoline derivatives, synthesized from 4-Chloro-8-methoxyquinoline, have been evaluated as EGFR inhibitors.[4] These compounds compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling and inhibiting cancer cell proliferation.[4]

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various derivatives of 4-Chloro-8-methoxyquinoline has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 4-Anilino-8-methoxyquinoline Derivatives [4]

| Compound | HeLa (Cervical Cancer) | BGC-823 (Gastric Carcinoma) |

| 2c (4-(3′-Fluorophenylamino)-8-methoxyquinoline) | >50 | 2.01 |

| 2e (4-(3′,4′-Dichlorophenylamino)-8-methoxyquinoline) | 3.01 | 0.89 |

| 2i (4-(4′-Isopropylphenylamino)-8-methoxyquinoline) | 0.87 | 0.11 |

| Gefitinib (Control) | 2.51 | 1.95 |

Table 2: In Vitro Cytotoxicity (IC50 in µM) of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) [2]

| Cell Line | IC50 (µM) |

| HCT116 (Colorectal Cancer) | 0.35 |

| Caco-2 (Colorectal Cancer) | 0.54 |

| PANC-1 (Pancreatic Cancer) | >1.0 |

| SMMC-7721 (Liver Cancer) | >1.0 |

| AGS (Gastric Cancer) | >1.0 |

| HIEC (Normal Intestinal Epithelial) | >1.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of 4-Chloro-8-methoxyquinoline derivatives.

General Synthesis of 4-Anilino-8-methoxyquinoline Derivatives[4]

-

A mixture of 4-Chloro-8-methoxyquinoline (1 mmol) and the corresponding substituted aniline (1.1 mmol) is refluxed in isopropanol (20 mL) for a specified duration (typically 2-4 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold isopropanol, and then with petroleum ether.

-

The crude product is recrystallized from ethanol to yield the pure 4-anilino-8-methoxyquinoline derivative.

-

The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)[2][5][6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

-

Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[6] These are further diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these varying concentrations of the test compounds and incubated for 48-72 hours.[5]

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[6][5]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6][5]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[2][5]

-

IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control (DMSO-treated cells). The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

4-Chloro-8-methoxyquinoline has proven to be a valuable and versatile scaffold for the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and EGFR. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers in the field.

Future research should focus on the synthesis of new derivatives with improved potency and selectivity. Further elucidation of the molecular mechanisms of action, including the identification of specific protein targets, will be crucial. In vivo studies using preclinical animal models are necessary to evaluate the efficacy and safety of the most promising compounds. The continued exploration of 4-Chloro-8-methoxyquinoline-based compounds holds significant promise for the discovery of next-generation cancer therapeutics.

References

- 1. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of 4-Chloro-8-methoxyquinoline (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical characteristics of 4-Chloro-8-methoxyquinoline, focusing on its melting point and solubility. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, standardized protocols for the experimental determination of these properties, alongside data for structurally similar compounds to provide a comparative context.

Physical and Chemical Properties

4-Chloro-8-methoxyquinoline is a halogenated heterocyclic compound. A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Key Identifiers and Computed Properties of 4-Chloro-8-methoxyquinoline

| Property | Value | Source |

| IUPAC Name | 4-chloro-8-methoxyquinoline | PubChem[1] |

| Molecular Formula | C₁₀H₈ClNO | PubChem[1] |

| Molecular Weight | 193.63 g/mol | PubChem[1] |

| CAS Number | 16778-21-5 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | LCYDNBWXXPOMQL-UHFFFAOYSA-N | PubChem[1] |

Melting Point

Table 2: Melting Point of a Structurally Related Compound

| Compound | Melting Point (°C) |

| 4-Chloro-8-methoxy-2-methylquinoline | 89-93 |

Solubility Profile

Specific quantitative solubility data for 4-Chloro-8-methoxyquinoline in common organic solvents is not extensively documented. However, based on its chemical structure—a chlorinated quinoline with a methoxy group—a degree of solubility in polar organic solvents can be anticipated.

To provide a practical reference, the solubility of a structurally analogous compound, 5-chloro-8-hydroxyquinoline (cloxiquine), has been studied. The mole fraction solubility of cloxiquine at 298.15 K in various solvents is presented in Table 3. While not directly transferable, this data offers valuable insights into the types of solvents that are likely to be effective for 4-Chloro-8-methoxyquinoline. The general trend for cloxiquine shows higher solubility in solvents like 1,4-dioxane and acetate esters, and lower solubility in alcohols.

Table 3: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline (Form I) at 298.15 K

| Solvent | Mole Fraction Solubility |

| 1,4-dioxane | 0.0751 |

| 2-ethoxyethanol | 0.0333 |

| n-propyl acetate | 0.0297 |

| 2-methoxyethanol | 0.0291 |

| ethyl acetate | 0.0269 |

| methyl acetate | 0.0245 |

| isopropyl acetate | 0.0232 |

| acetone | 0.0200 |

| n-propanol | 0.0076 |

| ethanol | 0.0058 |

| isopropanol | 0.0045 |

| methanol | 0.0042 |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of melting point and solubility.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

4.1.1 Capillary Method

This is a common and reliable method for determining the melting point of a powdered solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-